Dolutegravir RR Isomer is an isomer of Dolutegravir . It is a second-generation HIV-1 integrase strand transfer inhibitor . Dolutegravir has been shown to potently inhibit HIV replication in cells such as peripheral blood mononuclear cells (PBMCs), MT-4 cells, and CIP4 cells infected with a self-inactivating PHIV lentiviral vector .
The synthesis of Dolutegravir involves a continuous flow process . The synthetic procedure starts from a readily available benzyl-protected pyran via six chemical transformations using continuous flow reactors . The significant advantage of this flow process includes the reduction of the overall reaction time from 34.5 h in batch to 14.5 min .
The molecular formula of Dolutegravir RR Isomer is C20H19F2N3O5 . The exact mass is 419.13 and the molecular weight is 419.380 .
The synthesis of Dolutegravir involves six chemical transformations using continuous flow reactors . The overall yield of each reaction step improved dramatically upon flow optimization .
Dolutegravir RR Isomer has a molecular weight of 419.38 g/mol . The compound is a monocarboxylic acid amide, an organic heterotricyclic compound, a secondary carboxamide, and a difluorobenzene .
Dolutegravir RR isomer is a stereoisomer of dolutegravir, which is a second-generation integrase strand transfer inhibitor extensively used in the treatment of human immunodeficiency virus type-1 infection. This compound features a tricyclic carbamoyl pyridone core with two chiral centers, contributing to its unique stereochemistry and pharmacological properties. The compound is identified by the Chemical Abstracts Service number 1357289-29-2 and is primarily utilized in both scientific research and pharmaceutical applications .
Dolutegravir was developed by ViiV Healthcare and has been classified as an antiretroviral medication. The RR isomer specifically refers to one of the two stereoisomers of dolutegravir, which are differentiated by the spatial arrangement of atoms around the chiral centers. This isomer plays a significant role in enhancing the efficacy and safety profile of dolutegravir-based therapies .
The synthesis of dolutegravir RR isomer involves several key steps, beginning with the preparation of intermediates from readily available starting materials. A notable method includes the use of magnesium bromide to promote intramolecular cyclization, yielding a pyridinone diester which serves as a precursor for further transformations.
This multi-step synthesis can be optimized for industrial production using continuous flow reactors, significantly reducing reaction times and improving yields compared to traditional batch processes.
The molecular formula for dolutegravir RR isomer is C20H19F2N3O5S, with a molecular weight of approximately 421.44 g/mol. The compound's structure features:
The stereochemistry at the chiral centers is crucial for its interaction with biological targets, particularly the HIV-1 integrase enzyme .
Dolutegravir RR isomer undergoes various chemical reactions during its synthesis and metabolic processing:
The specific conditions for these reactions can vary significantly based on desired outcomes and starting materials used in synthesis .
Dolutegravir RR isomer acts primarily by inhibiting the integrase enzyme of HIV-1, which is essential for viral replication. The mechanism involves:
Studies have shown that dolutegravir has a terminal elimination half-life ranging from 13 to 14 hours, making it suitable for once-daily dosing regimens in clinical settings .
Dolutegravir RR isomer exhibits several notable physical and chemical properties:
Elemental analysis reveals a composition of carbon (57.28%), hydrogen (4.57%), nitrogen (11.88%), fluorine (7.76%), oxygen (18.51%), and sulfur (0.00%) .
Dolutegravir RR isomer has diverse applications in various fields:
Its role as a quality control standard in pharmaceutical manufacturing ensures consistency and efficacy in drug formulations .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: